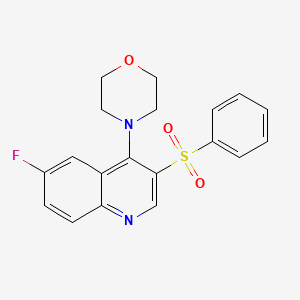

3-(Benzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline

描述

3-(Benzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline is a quinoline derivative characterized by a benzenesulfonyl group at position 3, a fluorine atom at position 6, and a morpholine ring at position 4 of the quinoline scaffold. The presence of fluorine and sulfonyl groups in this compound suggests enhanced electronic and steric properties, which may improve binding affinity to biological targets . The morpholine substituent, a common pharmacophore in medicinal chemistry, is hypothesized to contribute to solubility and target interactions .

属性

IUPAC Name |

4-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S/c20-14-6-7-17-16(12-14)19(22-8-10-25-11-9-22)18(13-21-17)26(23,24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIBKXCYFRAXJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline typically involves multiple steps. One common method starts with the preparation of 2-chloroquinoline-3-carbaldehyde, which is then subjected to substitution reactions with morpholine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield 2-(morpholin-4-yl)quinoline-3-carbaldehyde . This intermediate is further reacted with benzenesulfonyl chloride and a fluorinating agent under controlled conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

化学反应分析

Types of Reactions

3-(Benzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of partially or fully reduced quinoline derivatives.

科学研究应用

3-(Benzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 3-(Benzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways .

相似化合物的比较

Comparison with Similar Compounds

Quinoline derivatives with structural similarities to 3-(benzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline are explored below, focusing on molecular properties, substituent effects, and biological activities.

Table 1: Structural and Molecular Comparison

*Note: The molecular formula for the target compound can be inferred as C₁₉H₁₆FN₂O₃S based on analogs in .

Key Observations:

Substituent Effects on Molecular Weight: Replacement of morpholinyl (target) with pyrrolidinyl (C769-0003) reduces molecular weight (Δ = ~62 g/mol), while substituting with phenylpiperazinyl (C769-1070) increases it (Δ = ~107 g/mol) . Methylation of the benzenesulfonyl group (BF23085) adds ~32 g/mol compared to the non-methylated target compound .

Role of Fluorine: Fluorine at position 6 is a critical feature in antiviral quinolines. Analogs with 6-fluoro substitutions, such as 4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-(trifluoromethyl)quinoline, exhibit high selectivity indices (SI > 10) against SARS-CoV-2 due to enhanced electronegativity and metabolic stability .

Impact of Heterocyclic Amines: Morpholinyl (target) and phenylpiperazinyl (C769-1070) substituents introduce distinct steric and electronic profiles. Morpholine’s oxygen atom may improve solubility, while phenylpiperazine’s aromaticity could enhance π-π stacking in target binding .

Biological Activity Trends: Benzenesulfonyl-containing quinolines (e.g., BF23085) are hypothesized to inhibit enzymes like kinases or viral proteases via sulfonyl group interactions . Morpholinyl derivatives, such as the antineoplastic agent uplarafenibum (a quinoxaline analog), demonstrate the therapeutic relevance of this substituent in drug design .

生物活性

3-(Benzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on a comprehensive analysis of recent studies.

Chemical Structure and Synthesis

The compound features a quinoline core with a benzenesulfonyl group and a morpholine ring, contributing to its unique pharmacological profile. The general structure can be represented as follows:

Synthesis Overview:

- Formation of Quinoline Core: Typically synthesized through a Pfitzinger reaction involving isatin derivatives.

- Fluorination: Introduction of the fluorine atom via electrophilic fluorination.

- Sulfonylation: Attachment of the benzenesulfonyl group using sulfonyl chlorides under basic conditions.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structure allows it to interact with various biological targets, leading to notable antibacterial and antifungal activities.

- Antitubercular Activity: Quinoline derivatives are known for their effectiveness against Mycobacterium tuberculosis. Compounds similar to 3-(benzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline have shown promising results in inhibiting bacterial growth, with minimum inhibitory concentrations (MIC) comparable to established antitubercular drugs like isoniazid and pyrazinamide .

| Compound | MIC (μM) | Reference Drug | Comparison |

|---|---|---|---|

| 3-(Benzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline | 12.23 | Isoniazid | 2x more potent |

| Similar Quinoline Derivative | 6.68 | Isoniazid | 2x more potent |

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory properties, particularly against enzymes involved in inflammatory pathways.

- Tyrosinase Inhibition: In vitro studies have indicated that related compounds exhibit significant tyrosinase inhibitory activity, which is crucial for developing treatments for hyperpigmentation disorders .

Anticancer Activity

Quinoline derivatives are also recognized for their anticancer potential. The presence of the morpholine ring enhances the compound's ability to modulate various signaling pathways involved in cancer progression.

- Mechanism of Action: The proposed mechanism involves the inhibition of specific kinases and other enzymes that regulate cell proliferation and survival, making these compounds candidates for further development in cancer therapy .

Case Studies

-

Study on Antitubercular Activity:

A series of quinoline derivatives were synthesized and tested against M. tuberculosis. The study found that modifications to the benzenesulfonyl group significantly affected the activity, with certain substitutions leading to enhanced potency . -

Enzyme Inhibition Study:

A recent investigation into the enzyme inhibition capabilities of quinoline derivatives revealed that modifications at the morpholine position could lead to increased efficacy against target enzymes involved in inflammatory processes .

常见问题

Basic Research Questions

Q. What are the critical synthetic challenges in preparing 3-(Benzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline, and how can reaction conditions be optimized?

- Answer : The synthesis involves multi-step reactions, including sulfonylation, fluorination, and morpholine incorporation. A key challenge is regioselectivity during the sulfonylation step, where competing reactions at other quinoline positions may occur. Optimization strategies include:

- Using anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) to enhance sulfonyl group attachment at position 3 .

- Employing microwave-assisted synthesis to improve fluorination efficiency at position 6 while minimizing side products .

- Monitoring reaction progress via HPLC-MS to isolate intermediates and adjust stoichiometry dynamically.

Q. How do the benzenesulfonyl and morpholin-4-yl substituents influence the compound’s physicochemical properties?

- Answer :

- Benzenesulfonyl group : Enhances lipophilicity and potential target binding affinity via π-π stacking interactions. It may also reduce metabolic degradation by blocking cytochrome P450 oxidation sites .

- Morpholin-4-yl group : Improves aqueous solubility due to its polar tertiary amine, facilitating bioavailability. It can also act as a hydrogen bond acceptor, influencing receptor selectivity .

- Table 1 : Substituent Effects on Key Properties

| Substituent | Position | Impact on Property | Reference |

|---|---|---|---|

| Benzenesulfonyl | 3 | ↑ Lipophilicity, ↑ Binding affinity | |

| Morpholin-4-yl | 4 | ↑ Solubility, ↑ Target selectivity | |

| Fluoro | 6 | ↑ Metabolic stability |

Advanced Research Questions

Q. How can conformational ambiguities in the crystal structure be resolved using ring puckering analysis and SHELX refinement?

- Answer :

- Ring puckering analysis : Apply Cremer-Pople coordinates to quantify non-planarity in the quinoline ring and morpholine moiety. This method defines puckering amplitude (𝑞) and phase angles (𝜃) to distinguish envelope, twist, or chair conformations .

- SHELX refinement : Use SHELXL for high-resolution crystallographic refinement. Key steps include:

- Assigning anisotropic displacement parameters to heavy atoms (S, F) to model thermal motion accurately.

- Validating hydrogen bonding networks using Fourier difference maps to resolve electron density ambiguities .

- Table 2 : Crystallographic Parameters from SHELX Refinement

| Parameter | Application | Reference |

|---|---|---|

| R-factor | Measures data accuracy (target < 0.05) | |

| Puckering amplitude | Quantifies ring distortion (e.g., 𝑞 = 0.3Å) |

Q. What methodologies are recommended for analyzing electronic effects of the benzenesulfonyl group on the quinoline core?

- Answer :

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-deficient regions induced by the sulfonyl group.

- Spectroscopic analysis : Use UV-Vis spectroscopy to monitor charge-transfer transitions, and compare with analogs lacking the sulfonyl group .

- X-ray photoelectron spectroscopy (XPS) : Measure binding energies of sulfur 2p orbitals to assess electron-withdrawing effects .

Q. How can researchers resolve discrepancies in bioactivity data between this compound and chloroquine-like analogs?

- Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs with systematic substitutions (e.g., replacing morpholine with piperazine) and compare IC₅₀ values against malaria parasites or cancer cell lines .

- Mechanistic assays : Conduct competitive binding assays with DNA or heme targets to evaluate if the sulfonyl group alters interaction modes compared to chloroquine .

- Data normalization : Use standardized protocols (e.g., fixed cell lines, consistent assay temperatures) to minimize experimental variability .

Key Notes for Methodological Rigor

- Crystallography : Always cross-validate SHELX-refined structures with Hirshfeld surface analysis to confirm intermolecular interactions .

- Synthesis : Prioritize reaction monitoring via in situ IR spectroscopy to detect intermediate formation and optimize yields .

- Biological evaluation : Include positive controls (e.g., known quinoline-based drugs) and replicate experiments across multiple cell lines to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。